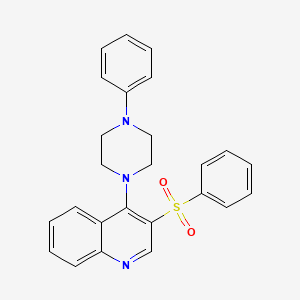![molecular formula C21H26N4O4S B2993354 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941916-43-4](/img/structure/B2993354.png)
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzamide core substituted with a sulfamoyl group and an oxadiazole ring, which contribute to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the sulfamoyl group: This step involves the reaction of the benzamide derivative with bis(prop-2-en-1-yl)amine and a suitable sulfonyl chloride under basic conditions to form the sulfamoyl group.
Final coupling: The final step involves coupling the oxadiazole-containing intermediate with the sulfamoyl-substituted benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反应分析
Types of Reactions
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfamoyl group, leading to different products.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Pharmaceuticals: It may be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: The compound’s chemical properties could be utilized in the development of novel materials with specific functionalities, such as sensors or catalysts.
作用机制
The mechanism of action of 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
The presence of the cyclohexyl group in 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide imparts unique steric and electronic properties, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents.
属性
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-3-14-25(15-4-2)30(27,28)18-12-10-16(11-13-18)19(26)22-21-24-23-20(29-21)17-8-6-5-7-9-17/h3-4,10-13,17H,1-2,5-9,14-15H2,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUZWJVFJUYFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
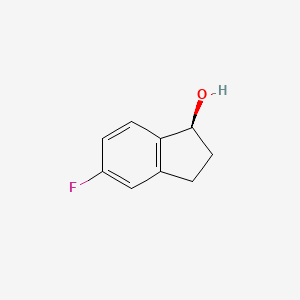
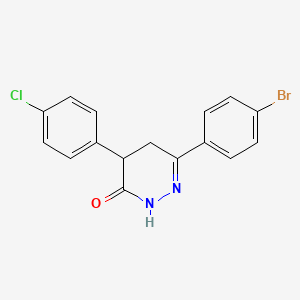
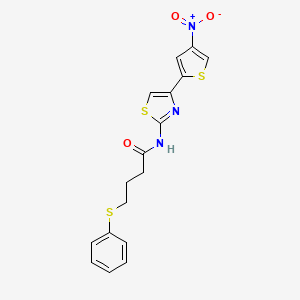
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/new.no-structure.jpg)
![4-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2993282.png)
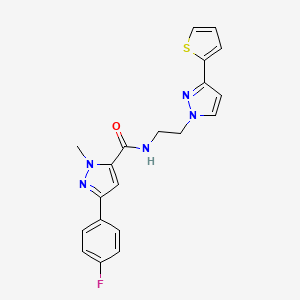
![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2993285.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2993286.png)
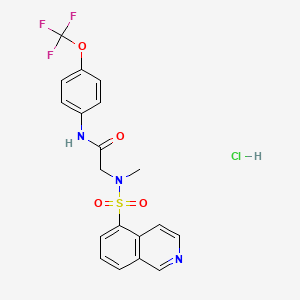
![3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2993288.png)

